N-(2-Methylacryloyl)-L-leucyl-L-leucine

Description

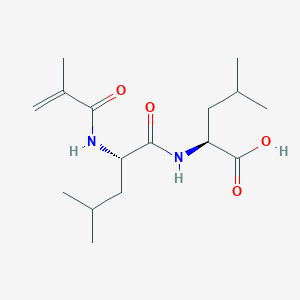

N-(2-Methylacryloyl)-L-leucyl-L-leucine is a synthetic dipeptide derivative composed of two L-leucine residues linked by an amide bond, with a 2-methylacryloyl group attached to the N-terminus.

Properties

CAS No. |

915416-61-4 |

|---|---|

Molecular Formula |

C16H28N2O4 |

Molecular Weight |

312.40 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-(2-methylprop-2-enoylamino)pentanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H28N2O4/c1-9(2)7-12(17-14(19)11(5)6)15(20)18-13(16(21)22)8-10(3)4/h9-10,12-13H,5,7-8H2,1-4,6H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13-/m0/s1 |

InChI Key |

SHVKKPNLBLZGAI-STQMWFEESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C(=C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of L-Leucine with Methacryloyl Chloride

- Reactants : L-Leucine and Methacryloyl Chloride

- Reaction Type : Amide bond formation

The primary method for synthesizing N-(2-Methylacryloyl)-L-leucyl-L-leucine involves the reaction of L-leucine with methacryloyl chloride under controlled conditions. This reaction can be summarized as follows:

$$

\text{L-Leucine} + \text{Methacryloyl Chloride} \rightarrow \text{this compound}

$$

This reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction, thereby driving the formation of the amide bond.

Reaction Conditions

- Solvent : An organic solvent such as dichloromethane or chloroform is commonly used.

- Temperature : The reaction is often conducted at room temperature or slightly elevated temperatures to facilitate the reaction rate.

- Time : Reaction times can vary from several hours to overnight, depending on the specific conditions and concentrations used.

Purification

After completion of the reaction, purification methods such as recrystallization or chromatographic techniques (e.g., HPLC) are employed to isolate this compound from unreacted starting materials and by-products.

The synthesized compound is characterized using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and can separate different isomers if necessary.

This compound has significant applications in:

- Polymer Chemistry : Its methacryloyl group allows for polymerization, creating bioactive materials that can be utilized in drug delivery systems.

| Application Area | Description |

|---|---|

| Drug Delivery Systems | Forms hydrogels responsive to pH or temperature changes |

| Bioactive Materials | Used in developing materials for biomedical applications |

Recent studies indicate that compounds similar to this compound exhibit promising bioactivity, enhancing their potential in pharmaceutical applications. The ability of this compound to form cross-linked structures under specific conditions makes it valuable for controlled release formulations.

The synthesis of this compound highlights important methodologies in organic chemistry, particularly in peptide synthesis and polymer development. Its unique properties make it a significant compound for further exploration in drug delivery systems and bioactive material applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)-L-leucyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acrylate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acrylates.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(2-Methylacryloyl)-L-leucyl-L-leucine has been studied for its anticancer properties. Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms similar to those of established chemotherapeutics. For instance, it has shown significant antiproliferative effects against breast cancer cell lines, with an IC50 value reported at approximately 5 µM. The mechanism involves the disruption of microtubule dynamics, crucial for cell division, thereby inducing apoptosis in malignant cells.

1.2 Mechanism of Action

The compound's mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival. It may influence the mTOR pathway, which is pivotal in regulating cell metabolism and growth in response to nutrients, particularly amino acids like leucine .

1.3 Case Studies

- A preclinical study demonstrated that this compound significantly reduced tumor growth in xenograft models of human breast cancer when administered at therapeutic doses.

- Another study highlighted its potential as a combination therapy with existing chemotherapeutics, enhancing overall efficacy and reducing drug resistance observed in various cancer types.

Neuroprotective Effects

Research has indicated that this compound may also possess neuroprotective properties. In models of neurodegenerative diseases, it has been shown to mitigate neuronal cell death and promote survival through anti-inflammatory pathways.

2.1 Mechanism of Action

The neuroprotective effects are hypothesized to stem from its ability to modulate oxidative stress responses and enhance cellular antioxidant defenses. By upregulating antioxidant enzymes, this compound can protect neurons from damage caused by reactive oxygen species.

2.2 Case Studies

- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- A study on ischemic brain injury reported that treatment with this compound significantly reduced infarct size and improved neurological outcomes post-injury.

Data Tables

| Application Area | Effect | IC50/Concentration | Mechanism |

|---|---|---|---|

| Anticancer Activity | Inhibition of cell proliferation | ~5 µM (breast cancer) | Disruption of microtubule dynamics |

| Neuroprotection | Reduced neuronal death | Varies by model | Upregulation of antioxidant defenses |

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets. The acrylate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and developing therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between N-(2-Methylacryloyl)-L-leucyl-L-leucine and structurally related compounds:

Mechanistic Insights

- LLOMe : Induces lysosomal rupture via activation of dipeptidyl peptidase I (DPP-I), leading to cytotoxic effects in immune cells . Its methyl ester group enhances lysosomal accumulation, unlike the 2-methylacryloyl group, which may confer stability or reactivity for targeted delivery .

- N-Acetyl-D,L-leucine: Used in diabetes diagnostics due to distinct D/L ratios in saliva. The acetyl group improves metabolic stability compared to methylacryloyl derivatives, which may prioritize reactivity over longevity .

- Caged Esters : Incorporate photolabile groups for spatiotemporal control of drug release. The 2-methylacryloyl group in the target compound could similarly enable stimuli-responsive applications but through different mechanisms (e.g., pH or enzyme-triggered release) .

Physicochemical Properties

- Solubility and Stability: LLOMe’s methyl ester enhances lipophilicity, favoring lysosomal uptake . N-Acetyl derivatives exhibit higher water solubility, critical for diagnostic assays .

- Crystallinity: N-Methyl-L-leucyl-L-leucine forms stable monoclinic crystals (space group P21), suggesting that methylation and hydration influence packing interactions—a property less explored in acryloyl derivatives .

Q & A

Q. What experimental methodologies are recommended for synthesizing N-(2-Methylacryloyl)-L-leucyl-L-leucine and validating its purity?

- Methodological Answer : Synthesis typically involves peptide coupling reactions (e.g., solid-phase synthesis or solution-phase methods) using protected amino acids. For purity validation, reverse-phase HPLC with UV detection (λ = 214 nm) is standard, as described for structurally analogous dipeptides like L-Leucyl-L-Leucine methyl ester hydrochloride (purity >95% confirmed via HPLC) . Mass spectrometry (ESI-MS or MALDI-TOF) should corroborate molecular weight. Storage at -20°C in anhydrous conditions is advised to prevent hydrolysis .

Q. How can researchers resolve discrepancies in crystallographic data for similar dipeptide compounds?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving structural ambiguities. For example, N-Methyl-L-leucyl-L-leucine hydrochloride monohydrate was analyzed using SC-XRD (Mo Kα radiation, R factor = 0.042) to confirm monoclinic symmetry (space group P2₁) and hydrogen-bonding networks . Discrepancies in bond lengths or angles should be cross-validated with DFT calculations or neutron diffraction data.

Advanced Research Questions

Q. What mechanistic insights exist regarding the lysosome-disrupting activity of this compound analogs?

- Methodological Answer : Analogous compounds like L-Leucyl-L-Leucine methyl ester (LLOMe) induce lysosomal membrane permeabilization via hydrolysis into toxic metabolites (e.g., leucine methyl ester), which accumulate in lysosomes and disrupt pH gradients. Key assays include:

- Immunofluorescence microscopy : Track lysosomal markers (e.g., LAMP1) and CTSB leakage in treated cells .

- ROS detection : Use DCFH-DA probes to quantify oxidative stress linked to lysosomal leakage .

- Concentration optimization : LLOMe exhibits cytotoxicity above 4 mM in HeLa cells, requiring dose-response validation .

Q. How can researchers design experiments to differentiate autophagy-dependent vs. autophagy-independent cell death induced by this compound?

- Methodological Answer :

- Autophagy inhibition : Use inhibitors like 3-MA (class III PI3K) or siRNA against ATG5/ATG7 to assess if cell death persists .

- Lysosomal viability assays : Measure cathepsin activity (e.g., Magic Red CTSB substrate) and lysosomal pH (LysoTracker) .

- Morphological analysis : TEM to visualize autophagic vacuoles or lysosomal rupture .

Data Contradiction Analysis

Q. How should conflicting data on the cytotoxic thresholds of lysosomotropic dipeptides be addressed?

- Methodological Answer : LLOMe shows cell-type-dependent toxicity (e.g., 30 µM disrupts T. brucei lysosomes , while >4 mM is required in HeLa cells ). To reconcile discrepancies:

- Standardize assays : Use identical cell lines, treatment durations, and viability endpoints (e.g., MTT vs. Crystal Violet) .

- Metabolic profiling : Quantify intracellular hydrolysis rates of the compound using LC-MS, as esterase activity varies across cell types .

Limitations and Future Directions

- Current evidence focuses on analogs (e.g., LLOMe), not the exact compound. Future work should synthesize This compound and compare its bioactivity to existing data.

- Structural studies (SC-XRD, NMR) are needed to clarify the impact of the 2-methylacryloyl group on conformational stability and target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.